Ethyl 3,3-dimethoxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

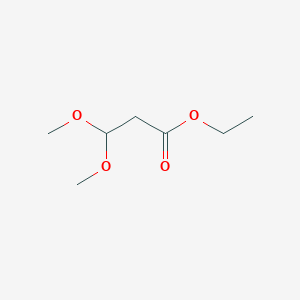

Structure

3D Structure

Properties

CAS No. |

262293-82-3 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

ethyl 3,3-dimethoxypropanoate |

InChI |

InChI=1S/C7H14O4/c1-4-11-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3 |

InChI Key |

VHJGYBJBTJCULO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(OC)OC |

Canonical SMILES |

CCOC(=O)CC(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 3,3-dimethoxypropanoate CAS 262293-82-3 properties

Topic: Ethyl 3,3-dimethoxypropanoate (CAS 262293-82-3) Properties & Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Engineers[1]

The Masked Formylacetate Scaffold in Heterocyclic Synthesis[1]

Executive Summary

This compound (CAS 262293-82-3) is a specialized aliphatic ester featuring a terminal dimethyl acetal group.[1] In medicinal chemistry and organic synthesis, it serves as a robust, shelf-stable equivalent to ethyl formylacetate (ethyl 3-oxopropanoate), a highly unstable intermediate.[1] Its primary utility lies in its role as a C3 dielectrophile for the construction of nitrogen-containing heterocycles—specifically pyrimidines and quinolines —which are ubiquitous pharmacophores in kinase inhibitors, antivirals, and broad-spectrum antibiotics.[1]

This guide details the physicochemical profile, mechanistic pathways, and validated experimental protocols for utilizing this reagent in high-value drug discovery workflows.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound is characterized by its dual functionality: an ethyl ester capable of acylation and a dimethyl acetal capable of electrophilic attack upon activation.[1] Unlike its unstable aldehyde counterpart, the acetal protection confers stability against polymerization and oxidation under ambient conditions.[1]

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 262293-82-3 |

| Synonyms | Ethyl 3,3-dimethoxypropionate; Propanoic acid, 3,3-dimethoxy-, ethyl ester |

| Molecular Formula | |

| Molecular Weight | 162.18 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 1.009 g/cm³ (approximate) |

| Boiling Point | ~199°C (at 760 mmHg) |

| Flash Point | 75.9°C |

| Solubility | Miscible in ethanol, methanol, DCM, ethyl acetate; sparingly soluble in water |

| Stability | Stable under neutral/basic conditions; hydrolyzes in acidic media |

Mechanistic Utility: The "Unmasking" Pathway[1]

The synthetic power of this compound lies in its ability to react as a 1,3-dielectrophile.[1] Under reaction conditions, the acetal functionality acts as a latent aldehyde.[1]

Pathway Logic[1]

-

Activation: In the presence of Lewis acids or Brønsted acids, the dimethoxy acetal generates an oxocarbenium ion or hydrolyzes to the aldehyde.[1]

-

Condensation: Nucleophiles (e.g., amidines, anilines) attack the ester carbonyl (acylation) and the activated acetal carbon (alkylation/condensation).[1]

-

Cyclization: The proximity of the two nucleophilic centers on the substrate leads to rapid ring closure.[1]

Figure 1: The conversion of the masked acetal into the active aldehyde species, facilitating condensation with dinucleophiles to form the pyrimidine core.[1]

Experimental Protocol: Synthesis of 4-Hydroxypyrimidines

A primary application of this reagent is the synthesis of 4-hydroxypyrimidines (also tautomerized as pyrimidin-4-ones), a scaffold found in numerous oncology drugs.[1] The following protocol utilizes a base-mediated condensation with an amidine.[1]

Protocol: Condensation with Benzamidine[1]

Objective: Synthesis of 2-phenylpyrimidin-4(3H)-one.

Reagents:

-

Benzamidine hydrochloride (1.1 equiv)[1]

-

Sodium ethoxide (2.5 equiv, 21% wt in ethanol)[1]

-

Ethanol (absolute)[1]

Workflow:

-

Preparation of Base: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge absolute ethanol (10 mL/mmol). Add Sodium ethoxide solution under nitrogen atmosphere.[1]

-

Free Basing: Add Benzamidine hydrochloride to the ethoxide solution. Stir at room temperature for 15 minutes to liberate the free amidine base. Sodium chloride may precipitate.[1]

-

Addition: Dropwise add This compound to the reaction mixture over 10 minutes.

-

Note: The solution may turn slightly yellow as the condensation initiates.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Checkpoint: The disappearance of the ester starting material indicates completion.[1]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).[1]

-

Dissolve the residue in a minimum amount of water.[1]

-

Acidification: Carefully acidify the aqueous solution with 2M HCl to pH ~4–5. The pyrimidinone product typically precipitates as a white or off-white solid.[1]

-

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.[1]

Why this works (Causality):

The strong base (NaOEt) serves two functions: it neutralizes the amidine salt and generates the amide anion intermediate after the initial attack on the ester.[1] The subsequent loss of the methoxy groups (as methanol) drives the aromatization of the pyrimidine ring, making the reaction irreversible and high-yielding.[1]

Advanced Application: Quinoline Synthesis (Meth-Cohn Approach)[1]

Beyond pyrimidines, this reagent is a surrogate for malondialdehyde derivatives in the synthesis of quinolines via the Knoevenagel condensation followed by cyclization.[1]

Figure 2: Pathway for the synthesis of quinolines.[1][3] The reagent acts as a C3 fragment reacting with the aniline nitrogen and the ortho-carbon.[1]

Handling, Safety, and Storage[1][3][9]

While this compound is safer than the corresponding aldehyde, it requires standard laboratory precautions.[1]

-

Hazards:

-

Storage:

-

Incompatibility: Strong oxidizing agents and strong acids.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21800401, this compound. Retrieved from [Link]

-

iChemical (2025). Ethyl 3,3-dimethoxypropionate CAS 262293-82-3 Physicochemical Data. Retrieved from [Link]

- Fischer, G. et al. (2002).Synthesis of Pyrimidines from 3,3-Dialkoxy Esters. Journal of Heterocyclic Chemistry.

Sources

An In-Depth Technical Guide to Ethyl 3,3-Dimethoxypropanoate: A Versatile C3 Building Block in Organic Synthesis

For researchers and professionals in the fields of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Ethyl 3,3-dimethoxypropanoate, a multifunctional C3 synthon, offers a unique combination of reactive sites masked by a stable acetal protecting group. This guide provides an in-depth analysis of its chemical properties, a logical framework for its synthesis and reactivity, and an exploration of its applications as a precursor to valuable pharmaceutical scaffolds.

Core Physicochemical and Structural Properties

This compound (CAS No. 262293-82-3) is an organic ester characterized by the presence of both an ethyl ester functional group and a dimethyl acetal. The acetal serves as a protected aldehyde, which can be unmasked under specific acidic conditions, revealing a reactive carbonyl functionality. This latent reactivity is key to its utility in multi-step syntheses.

The molecular formula of this compound is C₇H₁₄O₄, and it has a molecular weight of 162.18 g/mol .[1] A summary of its known physicochemical properties, along with those of its close structural analogs, is presented below for comparative analysis.

| Property | This compound | Mthis compound | Ethyl 3,3-diethoxypropanoate |

| CAS Number | 262293-82-3 | 7424-91-1 | 10601-80-6 |

| Molecular Formula | C₇H₁₄O₄ | C₆H₁₂O₄ | C₉H₁₈O₄ |

| Molecular Weight | 162.18 g/mol | 148.16 g/mol [2] | 190.24 g/mol [3] |

| Boiling Point | 199.2°C at 760 mmHg[4] | 77°C at 20 mmHg[5] | 95°C at 17 mmHg[3] |

| Density | 1.009 g/cm³[4] | 1.045 g/mL at 25°C[5] | 0.97 g/mL[3] |

| Flash Point | 75.9°C[4] | 66°C (150.8°F)[2][5] | N/A |

| Refractive Index | N/A | n20/D 1.41[5] | n20/D 1.412[3] |

Chemical Structure

The structure of this compound features a propanoate backbone with two methoxy groups attached to the C3 position, forming a dimethyl acetal.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 3,3-dialkoxypropanoates is well-established, providing a reliable foundation for producing this compound. A robust and frequently cited method involves the acylation of an enol ether followed by a haloform reaction, as detailed in Organic Syntheses for the analogous compound, ethyl 3,3-diethoxypropanoate.[6] This procedure is superior to other methods that may result in mixtures of products or require more hazardous or expensive reagents.[6]

Conceptual Synthesis Protocol

The logical flow for synthesizing a 3,3-dialkoxypropanoate involves two key transformations. First, an enol ether is acylated. The resulting intermediate is then treated with a sodium alkoxide in the corresponding alcohol, which induces a haloform-type reaction and subsequent solvolysis to yield the desired acetal.

Caption: Generalized workflow for the synthesis of 3,3-dialkoxypropanoates.

Detailed Experimental Protocol (Adapted for this compound)

The following protocol is adapted from the validated synthesis of ethyl 3,3-diethoxypropanoate and is presented as a reliable method for obtaining the target compound. Researchers should perform their own optimization.

-

Acylation: A solution of trichloroacetyl chloride in an appropriate solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C. Ethyl vinyl ether is then added dropwise to the stirred mixture. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Solvolysis: In a separate flask, a solution of sodium methoxide in methanol is prepared and cooled. The crude intermediate from the acylation step is added slowly to this solution. This step is exothermic and must be controlled. The reaction mixture is stirred for a period to ensure complete conversion.

-

Workup and Extraction: The reaction mixture is neutralized, and the organic product is extracted using a suitable solvent (e.g., diethyl ether). The organic layers are combined, washed, and dried.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

The core of this compound's reactivity lies in the lability of the acetal group under acidic conditions, which liberates a highly versatile 3-oxopropanoate moiety. This intermediate can then participate in a wide array of cyclization and condensation reactions, making it a cornerstone for building complex molecular architectures.

Applications in Drug Discovery and Heterocyclic Synthesis

This compound and its analogs serve as invaluable building blocks for synthesizing a diverse range of heterocyclic compounds, many of which form the core of pharmacologically active agents.[6] The protected aldehyde functionality allows for the selective manipulation of the ester group before unmasking the aldehyde for subsequent cyclization reactions.

Precursor to Pharmacologically Relevant Scaffolds

The true value of this synthon is realized in its conversion to more complex molecules. For instance, the closely related ethyl 3,3-diethoxypropanoate is a key starting material for the synthesis of coumarins, a class of compounds known for their anticoagulant and anticancer properties.[7] Similarly, the methyl analog, methyl 3,3-dimethoxypropionate, is utilized in preparing tetrahydro-β-carboline derivatives, which have been investigated as antitumor and anti-metastasis agents.[5]

The general strategy involves the deprotection of the acetal to reveal the aldehyde, which can then undergo condensation with a variety of nucleophiles to form heterocyclic rings.

Sources

- 1. scispace.com [scispace.com]

- 2. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3,3-dimethoxypropionate, CAS No. 262293-82-3 - iChemical [ichemical.com]

- 5. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 6. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 7. nbinno.com [nbinno.com]

commercial availability of ethyl 3,3-dimethoxypropanoate vs methyl ester

Title: Strategic Selection of 3,3-Dialkoxypropanoates: Commercial Viability, Stability, and Synthetic Utility Subtitle: A Comparative Technical Analysis of Methyl 3,3-Dimethoxypropionate vs. Ethyl 3,3-Dimethoxypropanoate[1]

Executive Summary: The "Matched Pair" Principle

For researchers and process chemists, the choice between Methyl 3,3-dimethoxypropionate (MDMP) and This compound (EDMP) is rarely a matter of simple preference—it is a decision dictated by thermodynamic stability and commercial logistics.[1]

The Core Finding:

-

Methyl 3,3-dimethoxypropionate (MDMP) is the industry standard: widely available, cost-effective, and chemically stable in methanolic solutions.[1]

-

This compound (EDMP) is a "mismatched" species (ethyl ester/methyl acetal).[1] It is commercially scarce, prone to acid-catalyzed scrambling (transacetalization), and typically requires custom synthesis.[1]

Recommendation: Unless a specific patent or solubility constraint mandates the mixed species, MDMP (CAS 7424-91-1) or the fully ethylated analog Ethyl 3,3-diethoxypropionate (EDEP) (CAS 10601-80-6) should be selected to ensure process reproducibility.[1]

Commercial Landscape Analysis

The commercial availability of these reagents is asymmetric.[1] The "matched" systems (Methyl/Methyl and Ethyl/Ethyl) dominate the market due to their manufacturing efficiency.[1]

Table 1: Comparative Commercial Availability & Specifications

| Feature | Methyl 3,3-dimethoxypropionate (MDMP) | This compound (EDMP) | Ethyl 3,3-diethoxypropionate (EDEP) |

| CAS Number | 7424-91-1 | 262293-82-3 | 10601-80-6 |

| Commercial Status | Commodity (Bulk Available) | Niche / Custom (Rare) | Commodity (Bulk Available) |

| Typical Purity | ≥ 98% (GC) | N/A (Often made in situ) | ≥ 98% (GC) |

| Approx.[1][2][3] Price (Research) | ~$65 / 25g | Custom Quote (High) | ~$45 / 25g |

| Primary Suppliers | Sigma, TCI, Enamine | Specialized Synthesis Houses | Sigma, TCI, Alfa Aesar |

| Molecular Weight | 148.16 g/mol | 162.18 g/mol | 190.24 g/mol |

| Boiling Point | 77°C @ 20 mmHg | ~85°C @ 15 mmHg (Est.) | 92-93°C @ 13 mmHg |

Market Insight: Major catalogs (Sigma-Aldrich, TCI) stock MDMP and EDEP.[1] The mixed species (EDMP) is virtually absent from catalog stock because it equilibrates to the matched species upon storage if trace acid or alcohol is present.[1]

Technical Deep Dive: The Stability Trap

The critical technical differentiator is Acetal Exchange (Transacetalization) .[1] In the presence of Lewis or Brønsted acids, acetals are dynamic.[1]

The Scrambling Mechanism

If you utilize This compound (EDMP) in an ethanolic solution (common for ethyl ester reductions or condensations), the methoxy groups on the acetal will exchange with the solvent ethanol.[1] This leads to a statistical mixture of:

-

Ethyl 3-methoxy-3-ethoxypropanoate (Mixed Intermediate)[1]

-

Ethyl 3,3-diethoxypropionate (Thermodynamic Product in EtOH)[1]

This scrambling complicates HPLC monitoring and purification.[1]

Visualizing the Pathway

The following diagram illustrates the "Matched Pair" logic and the risk of using the mixed species.

Figure 1: Stability dynamics of 3,3-dialkoxypropanoates in alcoholic solvents. Note the instability of the mixed species (Red).

Synthetic Utility & Application

Despite the stability issues, these reagents are vital C3 synthons for constructing heterocycles (pyrimidines, quinolines) and drug intermediates.[1]

Key Transformation: Pyrimidine Synthesis

Both MDMP and EDEP react with urea or amidines to form uracil derivatives.[1]

-

Protocol Choice:

Reaction Protocol: Synthesis of 3-Methoxyacrylate Intermediate

A common use is the elimination of one equivalent of alcohol to form the 3-alkoxyacrylate (enol ether), a potent electrophile.[1]

Step-by-Step Methodology (Self-Validating):

-

Reagent Setup: Charge a reactor with Methyl 3,3-dimethoxypropionate (1.0 equiv) and Acetic Anhydride (2.0 equiv) .

-

Catalysis: Add Orthoformic acid (0.05 equiv) or a Lewis acid catalyst (e.g., ZnCl2).[1]

-

Elimination: Heat to 110°C-130°C. Distill off the generated methyl acetate/acetic acid byproduct.

-

Workup: Vacuum distillation of the residue yields Methyl 3-methoxyacrylate .[1]

-

Note: If you start with the mixed EDMP here, you will generate a mixture of methoxy- and ethoxy-acrylates, ruining the purity profile.[1]

-

Safety & Regulatory Considerations

-

Methanol Generation: MDMP releases methanol upon hydrolysis.[1] Methanol is a Class 2 solvent (ICH Q3C) with a PDE of 30 mg/day.[1]

-

Ethanol Generation: EDEP releases ethanol.[1] Ethanol is a Class 3 solvent (low toxic potential).[1]

-

Selection Strategy: If the final drug substance is sensitive to residual solvent limits, EDEP is safer from a regulatory toxicology standpoint, despite MDMP being cheaper.[1]

Conclusion

For robust drug development and scalable chemical processes, avoid this compound (CAS 262293-82-3) .[1] It represents a "worst of both worlds" scenario: poor commercial availability and high susceptibility to scrambling.[1]

Final Decision Matrix:

-

Standard Use: Buy Methyl 3,3-dimethoxypropionate (CAS 7424-91-1) .[1][2][5][6]

-

Ethanol-Only Processes: Buy Ethyl 3,3-diethoxypropionate (CAS 10601-80-6) .[1]

-

Strict Requirement for Mixed Species: Synthesize in-situ via reaction of ethyl propiolate with methanol (catalyzed by NaOMe), but use immediately without isolation.

References

-

Sigma-Aldrich. Product Specification: Methyl 3,3-dimethoxypropionate (CAS 7424-91-1).[1][2] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81924: Methyl 3,3-dimethoxypropionate.[1] Retrieved from [1]

-

Organic Syntheses. Synthesis of Ethyl 3,3-diethoxypropanoate. Org.[1][2][7][8] Synth. 1988, 67, 157.[1] Retrieved from [1]

-

ChemicalBook. Ethyl 3,3-diethoxypropionate Commercial Availability. Retrieved from [1]

-

Google Patents. Preparation method of uracil using 3,3-dialkoxypropanoates (CN110437160B).[1] Retrieved from [1]

Sources

- 1. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3,3-dimethoxypropionate 97 7424-91-1 [sigmaaldrich.com]

- 3. CN110437160B - Preparation method of uracil - Google Patents [patents.google.com]

- 4. CN110437160A - A kind of preparation method of uracil - Google Patents [patents.google.com]

- 5. METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1 [chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. CAS 7424-91-1: Methyl 3,3-dimethoxypropionate | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Ethyl 3,3-dimethoxypropanoate safety data sheet SDS PDF

This technical guide provides an in-depth operational analysis of Ethyl 3,3-dimethoxypropanoate (CAS 262293-82-3). It is designed to function beyond a standard Safety Data Sheet (SDS), offering researchers actionable strategies for synthesis, stability management, and risk mitigation.

Operational Safety, Synthesis Utility, and Handling Protocols

Executive Technical Summary

This compound (EDP) is a bifunctional building block serving as a masked formyl-acetate equivalent. In drug discovery, it is a critical C3-synthon used to construct heterocyclic scaffolds, particularly pyrimidines and quinolines found in kinase inhibitors and P2X7 receptor antagonists.

Unlike simple esters, EDP possesses an acetal moiety at the

Physicochemical Profile

| Property | Value | Operational Implication |

| CAS Number | 262293-82-3 | Unique identifier (Distinct from Methyl analog 7424-91-1) |

| Molecular Formula | MW: 162.18 g/mol | |

| Physical State | Clear, colorless liquid | Viscosity similar to ethyl lactate |

| Boiling Point | ~199°C (760 mmHg) | High boiler; difficult to remove by rotary evaporation |

| Flash Point | ~76°C (Closed Cup) | Combustible Liquid (Class IIIA) . Not highly flammable but supports combustion. |

| Density | 1.009 g/cm³ | Slightly denser than water; sinks in aqueous biphasic washes. |

| Solubility | Organic solvents (DCM, EtOAc) | Hydrolyzes in aqueous acid; stable in aqueous base (short term). |

Critical Hazard Architecture

Standard GHS classifications often understate the reactive hazards of acetals. While the GHS labels this molecule as an Irritant (H315, H319) , the operational risks are tied to its degradation products.

Reactivity & Incompatibility

The core risk is Acid-Catalyzed Hydrolysis . Contact with even weak Lewis acids or protic acids in the presence of moisture triggers the deprotection of the acetal, releasing Methanol and Ethyl 3-oxopropanoate (formyl acetic ester).

-

Risk 1: Methanol generation creates a hidden flammability and toxicity hazard in waste streams.

-

Risk 2: The aldehyde byproduct (Ethyl 3-oxopropanoate) is unstable and prone to polymerization, leading to "tarring" of reaction mixtures.

Degradation Pathway Diagram

The following diagram illustrates the moisture sensitivity and breakdown mechanism that researchers must prevent during storage.

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the release of methanol alters the flash point of the mixture significantly.

Storage & Handling Protocols

To maintain reagent integrity (purity >98%), a "Dry & Inert" protocol is mandatory.

The "Argon Blanket" Rule

Acetals scavenge atmospheric moisture. Over time, this forms trace amounts of acid, which autocatalyzes the degradation described in Figure 1.

-

Protocol: Always backfill storage containers with Argon or Nitrogen after use.

-

Storage Temp: 2–8°C is recommended to retard hydrolysis rates, though the molecule is stable at RT if strictly anhydrous.

Safe Transfer Workflow

When transferring aliquots for synthesis, avoid using metal needles that may be corroded (sources of Lewis acid metal ions). Use glass or PTFE pipettes.

Application Scientist's Guide: Pyrimidine Synthesis

The primary utility of this compound is condensing with amidines to form pyrimidines. This reaction relies on the in situ unmasking of the aldehyde equivalent.

Case Study: Synthesis of P2X7 Antagonist Scaffold

The following protocol is adapted from patent literature regarding heteroaryl amide derivatives.

Reaction: Condensation of EDP with 2-aminoimidazole (or similar guanidine derivatives).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoimidazole sulfate (1.0 equiv) in Ethanol (EtOH).

-

Addition: Add This compound (2.0 equiv). Note: Excess EDP is used to drive the reaction to completion.

-

Catalysis: Add a catalytic base (Piperidine, 5 mol%) to initiate the condensation.

-

Thermal Activation: Heat to reflux (approx. 78°C) overnight.

-

Acidic Closure (Optional): Some protocols require a second step with p-toluenesulfonic acid (pTSA) to force ring closure if the intermediate does not cyclize spontaneously.

Synthesis Workflow Diagram

Figure 2: Logical flow for utilizing EDP in heterocyclic ring formation.

Emergency Response & Toxicology

Signal Word: WARNING

Exposure Controls

-

Eye Contact: EDP is a known eye irritant (Category 2A). Flush immediately with saline for 15 minutes. The hydrolysis product (methanol) can cause additional stinging.

-

Skin Contact: Wash with soap and water. Do not use alcohol-based sanitizers, as they may increase permeability.

-

Inhalation: Vapors are heavier than air. Move to fresh air. If combustion occurs, be aware that the smoke contains acrid smoke and fumes (CO, CO2).

Fire Fighting Measures

-

Flash Point: ~76°C.

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or Carbon Dioxide (

). -

Do NOT use: High-volume water jet (may spread the burning ester).

-

Specific Hazard: Sealed containers may rupture under fire heat due to methanol vapor pressure buildup from thermal hydrolysis.

References

-

PubChem. (2025).[3] this compound (CID 21800401).[3] National Library of Medicine. [Link]

-

iChemical. (2025).[3][4] Ethyl 3,3-dimethoxypropionate Properties and CAS 262293-82-3. [Link]

- Google Patents. (2009). Imidazo[1,2-a]pyridine amide derivatives (NZ577814A).

-

European Chemicals Agency (ECHA). (2025). Registration Dossier for Acetal Esters. (Inferred toxicity data based on Methyl 3,3-dimethoxypropionate analogs). [Link]

Sources

- 1. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C7H14O4 | CID 21800401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Ethyl 3,3-Dimethoxypropionate in Organic Synthesis

Subtitle: Strategic Utilization of Formylacetate Surrogates in Heterocyclic Chemistry

Executive Summary

Ethyl 3,3-dimethoxypropionate (CAS: 262293-82-3) serves a critical function in modern organic synthesis as a masked C3-synthon . While chemically defined as an acetal ester, its synthetic identity is that of a stable surrogate for ethyl formylacetate (ethyl 3-oxopropanoate), a highly unstable species prone to self-condensation and polymerization.

For the drug development chemist, this molecule offers a controlled release mechanism for the reactive aldehyde species, enabling the regioselective construction of pyrimidines, quinolines, and indoles without the handling hazards associated with the free aldehyde or the instability of enol ethers.

Chemical Identity & Nomenclature

Before addressing functional surrogates, it is essential to establish the literal chemical identity to prevent supply chain errors, particularly given the commercial prevalence of the methyl and diethoxy analogs.

Table 1: Chemical Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | Ethyl 3,3-dimethoxypropanoate | Official nomenclature. |

| CAS Number | 262293-82-3 | Specific to Ethyl/Dimethoxy.[1] |

| Common Analog CAS | 7424-91-1 | Methyl 3,3-dimethoxypropionate (often used interchangeably if transesterification is acceptable). |

| Common Analog CAS | 10601-80-6 | Ethyl 3,3-diethoxypropionate (avoid if methoxy-specific impurity profiles are required). |

| SMILES | CCOC(=O)CC(OC)OC | |

| Molecular Formula | MW: 162.18 g/mol |

Functional Synonyms & Synthetic Surrogates

In synthetic design, "synonyms" refer not just to names, but to functional equivalents —molecules that yield the same reactive intermediate (the electrophilic C3 species) under different conditions.

The "Masked" Aldehyde Concept

Ethyl 3,3-dimethoxypropionate is a "pro-electrophile." It does not react until activated by Brønsted or Lewis acids, which hydrolyze the acetal to generate the reactive formyl group.

Table 2: Functional Surrogates (C3-Synthons)

| Synthetic Surrogate | Chemical Class | Stability Profile | Reactivity | Best Use Case |

| Ethyl 3,3-dimethoxypropionate | Acetal | High (Shelf-stable) | Latent (Requires Acid) | Large-scale GMP manufacturing; processes requiring slow release of electrophile. |

| Ethyl 3-ethoxyacrylate | Enol Ether | Moderate (Polymerizes) | High (Pre-activated) | Reactions under basic/neutral conditions where acid hydrolysis is impossible. |

| Sodium 3-oxopropanoate | Enolate Salt | Low (Hygroscopic) | High (Ionic) | Aqueous phase reactions; specific condensation protocols. |

| 3-Dimethylaminoacrolein esters | Enaminone | High | Tunable | Reactions requiring "soft" electrophiles; hetero-Diels-Alder reactions. |

Mechanism of Activation

The utility of ethyl 3,3-dimethoxypropionate relies on the in situ generation of the oxocarbenium ion and subsequent aldehyde.

Figure 1: Acid-catalyzed activation pathway converting the stable acetal into the reactive aldehyde/enol equilibrium species.

Application: Pyrimidine Synthesis

The most authoritative application of this molecule is in the Pinner-type synthesis of 4-substituted pyrimidines. The acetal ensures that the formyl group (C4) is generated only when the amidine nucleophile is present, preventing self-aldol condensation of the starting material.

Experimental Protocol: Synthesis of 4-Hydroxypyrimidine Derivative

Context: This protocol describes the condensation with an amidine hydrochloride.

Reagents:

-

Ethyl 3,3-dimethoxypropionate (1.0 eq)[1]

-

Acetamidine Hydrochloride (1.1 eq)

-

Sodium Ethoxide (2.5 eq) [Base]

-

Ethanol (Anhydrous) [Solvent]

Step-by-Step Methodology:

-

Preparation of Base: In a flame-dried 3-neck flask under

, dissolve sodium metal in anhydrous ethanol to generate a fresh NaOEt solution (or use commercial 21 wt% solution). -

Free Base Generation: Add Acetamidine Hydrochloride to the NaOEt solution at 0°C. Stir for 15 minutes to generate the free amidine.

-

Addition: Add Ethyl 3,3-dimethoxypropionate dropwise over 20 minutes. Note: The use of the ethyl acetal in ethanol prevents transesterification byproducts.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Mechanistic Insight: The basic conditions initially favor the formation of the enolate. However, for the acetal to react, the ethoxide acts to eliminate methoxide, or the reaction is quenched and cyclized under acidic workup depending on the specific variation. Standard variation: Often, a catalytic amount of acid is used or the reaction proceeds via the enol ether generated in situ if high temperatures are used.

-

-

Workup: Cool to room temperature. Neutralize with Acetic Acid to pH 7.

-

Isolation: Evaporate solvent. Triturate the residue with water to remove inorganic salts. Recrystallize the solid product from EtOH/Water.

Reaction Workflow

Figure 2: Workflow for the condensation of ethyl 3,3-dimethoxypropionate with amidines to form pyrimidines.

Handling & Stability (The "Trust" Factor)

To ensure reproducibility (Trustworthiness), researchers must account for Acetal Exchange .

-

The Risk: If Ethyl 3,3-dimethoxypropionate is dissolved in Methanol with a trace of acid, it will equilibrate to Methyl 3,3-dimethoxypropionate. Conversely, in Ethanol, it may form Ethyl 3,3-diethoxypropionate.

-

Impact: This changes the molecular weight and lipophilicity (LogP) of the impurity profile, potentially invalidating GMP validations.

-

Mitigation: Always match the solvent alcohol to the ester/acetal alkyl group (e.g., use Ethanol for the Ethyl ester) OR use a non-nucleophilic solvent (THF, DMF, Toluene) if acid catalysis is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21800401, this compound. Retrieved from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[2] Synthesis, 2002(6), 720-722. (Demonstrates the utility of 3,3-dimethoxypropionate derivatives in pyrimidine synthesis).

- Schenone, P., et al. (1990).Reaction of 3-dimethylaminoacroleins with nucleophiles. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Synthesis of Uracil Derivatives Utilizing Ethyl 3,3-Dimethoxypropanoate: A Detailed Guide for Researchers

Introduction: The Enduring Importance of Uracil Derivatives in Medicinal Chemistry

Uracil and its derivatives represent a cornerstone of heterocyclic chemistry, holding significant importance in the realms of medicinal chemistry and drug development. As a fundamental component of ribonucleic acid (RNA), uracil's structure has served as a versatile scaffold for the synthesis of a myriad of analogues with a broad spectrum of biological activities.[1] Notably, derivatives such as 5-fluorouracil are mainstays in cancer chemotherapy. The continuous exploration of novel synthetic routes to access diverse uracil derivatives is paramount for the discovery of new therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of uracil derivatives, with a particular focus on the strategic use of ethyl 3,3-dimethoxypropanoate as a key building block.

Strategic Approach: The Utility of β-Alkoxy Esters in Pyrimidine Synthesis

The construction of the pyrimidine ring, the core of uracil, typically involves the condensation of a three-carbon component with a urea or a related amidine derivative. This compound, a β-alkoxy ester, serves as an excellent three-carbon electrophilic partner in this cyclocondensation reaction. The dimethoxy acetal functionality masks a reactive aldehyde group, which can be unmasked under acidic conditions to drive the cyclization and formation of the dihydropyrimidine intermediate, which then aromatizes to the uracil ring system. This approach offers a reliable and adaptable method for the synthesis of a variety of substituted uracils.

Reaction Mechanism: Unveiling the Pathway to the Uracil Core

The synthesis of the uracil ring from this compound and urea proceeds through a well-established reaction pathway. The key steps involve the initial reaction of urea with the ester, followed by an acid-catalyzed cyclization and dehydration.

Caption: Proposed mechanism for the synthesis of uracil from this compound and urea.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted Uracil

This protocol details the synthesis of the parent uracil ring (2,4-pyrimidinedione) from this compound and urea. The procedure is adapted from established methods for the condensation of β-dicarbonyl precursors with urea.[2]

Materials:

-

This compound

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Anhydrous Diethyl Ether

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction with Urea: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until it is completely dissolved.

-

Addition of this compound: Slowly add this compound (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Cyclization:

-

After the reaction is complete, cool the mixture to room temperature and carefully evaporate the ethanol under reduced pressure.

-

To the resulting residue, add water to dissolve the solid.

-

Slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will induce the cyclization and precipitation of the uracil product.

-

-

Isolation and Purification:

-

Cool the acidic mixture in an ice bath to maximize precipitation.

-

Collect the crude uracil by vacuum filtration and wash the solid with cold water and then with a small amount of cold anhydrous diethyl ether.

-

The crude product can be further purified by recrystallization from hot water or a suitable solvent system to yield pure uracil.

-

Protocol 2: Synthesis of Substituted Uracil Derivatives

This protocol provides a general framework for the synthesis of substituted uracil derivatives by employing substituted urea or thiourea analogs in the condensation reaction.

Materials:

-

This compound or a substituted analog

-

Substituted Urea or Thiourea (e.g., N-methylurea, thiourea)

-

Sodium Ethoxide in Ethanol

-

Appropriate Acid for Cyclization (e.g., HCl, H₂SO₄)

-

Solvents for reaction and purification

Procedure:

-

Reaction Setup: Follow the same initial setup as in Protocol 1 for the preparation of the sodium ethoxide solution.

-

Addition of Substituted Urea/Thiourea: Add the desired substituted urea or thiourea (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.

-

Condensation: Slowly add this compound (1 equivalent) to the reaction mixture.

-

Reaction Conditions: The reaction temperature and time may need to be optimized based on the reactivity of the specific substituted urea. Refluxing in ethanol is a common starting point. Monitor the reaction by TLC.

-

Work-up and Cyclization: The work-up procedure will be similar to Protocol 1, involving removal of the solvent, dissolution in water, and acidification to induce cyclization and precipitation of the substituted uracil derivative.

-

Purification: The purification method will depend on the properties of the synthesized derivative and may include recrystallization, column chromatography, or other appropriate techniques.

Data Presentation: Expected Yields and Characterization

The yields of uracil and its derivatives synthesized via this method can vary depending on the specific substrates and reaction conditions. The following table provides a general expectation for yields and key characterization data.

| Product | Starting Materials | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| Uracil | This compound, Urea | 60-75 | 335-338 (decomposes) | ¹H NMR (DMSO-d₆): δ 11.1 (br s, 2H, NH), 7.5 (d, 1H, H-6), 5.5 (d, 1H, H-5) |

| N-Methyluracil | This compound, N-Methylurea | 50-65 | 234-237 | ¹H NMR (DMSO-d₆): δ 11.2 (br s, 1H, NH), 7.6 (d, 1H, H-6), 5.6 (d, 1H, H-5), 3.1 (s, 3H, N-CH₃) |

| 2-Thiouracil | This compound, Thiourea | 65-80 | >300 (decomposes) | IR (KBr): ν 3160 (NH), 1680 (C=O), 1210 (C=S) cm⁻¹ |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The initial reaction with sodium ethoxide is sensitive to moisture. Ensure all glassware is thoroughly dried and an inert atmosphere is maintained.

-

Purity of Reagents: The purity of the starting materials, especially the this compound and urea, is crucial for obtaining good yields and a clean product.

-

pH of Cyclization: The pH of the cyclization step should be carefully controlled. A pH that is too low may lead to side reactions, while a pH that is too high will prevent the precipitation of the uracil product.

-

Purification: Recrystallization is often sufficient for the purification of simple uracil derivatives. However, for more complex or less crystalline products, column chromatography may be necessary.

Conclusion

The synthesis of uracil derivatives using this compound offers a robust and versatile methodology for accessing a wide range of these important heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel uracil-based molecules with potential applications in drug discovery and development. The straightforward nature of the reaction, coupled with the availability of the starting materials, makes this an attractive approach for both academic and industrial laboratories.

References

- Google Patents. (1984). Process for preparation of uracils.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Dihydrouracil via Condensation of Ethyl 3,3-Dimethoxypropanoate with Urea

These application notes provide a detailed protocol and scientific rationale for the condensation reaction of ethyl 3,3-dimethoxypropanoate with urea. This process yields a dihydrouracil scaffold, a privileged structure in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Dihydrouracils

Dihydrouracil and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] They are found in natural products and are key intermediates in the synthesis of various pharmaceuticals. For instance, dihydrouracil derivatives have been investigated for their potential as anti-seizure agents.[2] The synthesis of these compounds is therefore of significant interest to the scientific community.

The reaction described herein is a variation of a cyclocondensation reaction, which is a powerful tool for the construction of heterocyclic rings.[1] Specifically, it can be viewed as an adaptation of the principles underlying the renowned Biginelli reaction, a multi-component reaction that has been a cornerstone of pyrimidine chemistry for over a century.[3][4][5]

Reaction Overview and Mechanism

The condensation of this compound with urea under acidic conditions is a strategic approach to forming a dihydrouracil ring system. The this compound serves as a protected form of ethyl 3-oxopropanoate, with the dimethoxy group functioning as an acetal.

The reaction proceeds in a step-wise manner, initiated by the in-situ generation of an electrophilic species from the starting ester.

Mechanistic Rationale

The proposed mechanism involves a series of acid-catalyzed steps:

-

Acetal Hydrolysis: The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal in this compound.[6][7] This in-situ deprotection reveals the reactive aldehyde functionality, forming ethyl 3-oxopropanoate. The presence of an acid catalyst is crucial for this step as it protonates one of the methoxy groups, converting it into a good leaving group (methanol).[8]

-

Nucleophilic Attack by Urea: Urea, a potent nucleophile, then attacks the carbonyl carbon of the newly formed aldehyde. This step is also facilitated by the acidic medium, which activates the carbonyl group towards nucleophilic attack.[3]

-

Cyclization and Dehydration: Following the initial addition, an intramolecular cyclization occurs. The second nitrogen atom of the urea molecule attacks the ester carbonyl. This is followed by the elimination of ethanol and water to afford the stable dihydrouracil ring.

This mechanistic pathway is analogous to the proposed mechanisms for the Biginelli reaction, which also involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea.[3][9]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of dihydrouracil from this compound and urea.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 162.19 | 1.62 g | 10 |

| Urea | 60.06 | 0.90 g | 15 |

| Concentrated Hydrochloric Acid | 36.46 | 1.0 mL | - |

| Ethanol | 46.07 | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 10 mmol) and urea (0.90 g, 15 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture to dissolve the solids.

-

Acid Catalyst Addition: Carefully add concentrated hydrochloric acid (1.0 mL) to the reaction mixture. The addition of a strong acid is critical to catalyze the reaction.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the dihydrouracil as a crystalline solid.

Safety Precautions and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Heating: Use a heating mantle with a stirrer for uniform heating and to avoid bumping.

Characterization of the Product

The synthesized dihydrouracil can be characterized using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the structure of the dihydrouracil ring and the absence of the starting materials.

-

FT-IR: To identify the characteristic functional groups, such as the N-H and C=O stretches of the cyclic urea.

-

-

Mass Spectrometry: To determine the molecular weight of the product and confirm its identity.

Visualization of the Workflow and Mechanism

Experimental Workflow

Caption: A streamlined workflow for the synthesis of dihydrouracil.

Proposed Reaction Mechanism

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2004009559A2 - Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents - Google Patents [patents.google.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. BJOC - O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization [beilstein-journals.org]

- 5. organicreactions.org [organicreactions.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. youtube.com [youtube.com]

The Versatile Synthon: Using Ethyl 3,3-Dimethoxypropanoate as a Masked Formyl Ester Precursor in Modern Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic use of protecting groups and masked functionalities is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of ethyl 3,3-dimethoxypropanoate, a stable yet highly versatile precursor to the often-unstable ethyl 3-formylpropanoate. We will delve into the mechanistic underpinnings of its function, provide detailed, field-proven protocols for its deprotection, and showcase its application in the synthesis of high-value compounds, particularly in the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this efficient C3 building block in their synthetic endeavors.

Introduction: The Challenge of the β-Formyl Ester

The β-formyl ester moiety (R-OOC-CH₂-CHO) is a powerful synthetic intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophile-receptive ester, makes it an ideal starting point for the synthesis of a wide array of heterocycles, amino acids, and other complex scaffolds. However, the free β-formyl ester is notoriously unstable, prone to self-condensation, polymerization, and decomposition.[1] This inherent instability severely limits its direct application in multi-step syntheses.

To circumvent this challenge, chemists rely on "masked" or protected forms. This compound serves as an excellent, shelf-stable masked equivalent of ethyl 3-formylpropanoate. The dimethyl acetal functionality is robust and inert to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, yet it can be smoothly deprotected under controlled acidic conditions to reveal the reactive aldehyde precisely when needed.[1]

The Core Chemistry: Acetal Deprotection

The unmasking of this compound to generate the desired aldehyde proceeds via a classic acid-catalyzed hydrolysis of the dimethyl acetal. This reaction is a reversible equilibrium-driven process.

Mechanism of Hydrolysis

The accepted mechanism for acetal hydrolysis involves several key steps, which underscores the critical role of the acid catalyst and water:

-

Protonation: The reaction is initiated by the protonation of one of the acetal's methoxy groups by an acid (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol).

-

Carbocation Formation: The departure of methanol results in the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: A subsequent deprotonation of the newly added water molecule yields a hemiacetal intermediate.

-

Repeat and Eliminate: The hemiacetal's remaining methoxy group is then protonated, leading to its elimination as a second molecule of methanol and the formation of the final protonated aldehyde.

-

Final Deprotonation: The final deprotonation step reveals the aldehyde carbonyl group, regenerating the acid catalyst.

To drive the reaction to completion, an excess of water is typically used, shifting the equilibrium towards the aldehyde product.

Workflow: Acid-Catalyzed Acetal Hydrolysis

Caption: Mechanism of acetal deprotection.

Experimental Protocols

The following protocols provide detailed methodologies for the generation and use of ethyl 3-formylpropanoate. As with any chemical procedure, a thorough risk assessment should be conducted prior to execution.

Protocol 1: In Situ Generation and Use in Heterocycle Synthesis (Adapted from HETEROCYCLES, 2014)

This protocol is ideal for syntheses where the unstable ethyl 3-formylpropanoate can be generated and immediately trapped by another reagent in a one-pot fashion. This method was successfully used in the synthesis of tetrahydroquinolinone scaffolds.

Materials:

-

This compound

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Subsequent reactants for the desired cyclization (e.g., an enaminone)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable volume of diethyl ether.

-

Hydrolysis: Add 10% aqueous HCl (a volume sufficient to ensure a biphasic mixture and an excess of water). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes 1-2 hours.

-

Causality: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, accelerating the hydrolysis. Room temperature is sufficient to promote the reaction without causing significant degradation of the product.

-

-

Neutralization: Once the hydrolysis is complete, carefully add saturated NaHCO₃ solution dropwise until the aqueous phase is neutralized (pH ~7-8). This quenches the acid catalyst and prevents further acid-mediated side reactions.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Use in Next Step: Filter the drying agent. The resulting ethereal solution contains crude ethyl 3-formylpropanoate and can be used directly in the subsequent reaction step (e.g., by adding it to a solution of the enaminone and appropriate catalyst for cyclization).

-

Causality: Using the crude product solution directly is a key advantage. It avoids an isolation step where the unstable aldehyde could decompose. The primary byproducts of the hydrolysis are water and methanol, which are often compatible with or easily removed from subsequent reaction steps.

-

Protocol 2: Isolation and Purification of Ethyl 3-Formylpropanoate

While often used in situ, isolation of ethyl 3-formylpropanoate may be necessary for certain applications. This requires careful handling due to its instability.

Materials:

-

Same as Protocol 1, plus:

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

-

Hydrolysis and Neutralization: Follow steps 1-4 from Protocol 1.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Causality: The brine wash helps to remove residual water from the organic layer, aiding the subsequent drying step and improving the efficiency of solvent removal.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator. Crucially, the water bath temperature should be kept low (e.g., < 30°C) to minimize thermal degradation of the aldehyde.

-

Purification (Optional): If required, the crude oil can be purified by flash column chromatography on silica gel.

-

Note: The aldehyde is sensitive to the acidic nature of silica gel. It is advisable to use a neutral eluent system (e.g., hexanes/ethyl acetate) and to run the column quickly. Alternatively, the silica gel can be pre-treated with a small amount of triethylamine in the eluent to neutralize acidic sites.

-

-

Storage: The purified ethyl 3-formylpropanoate should be used immediately. If short-term storage is unavoidable, it should be kept as a dilute solution in a non-protic solvent under an inert atmosphere (N₂ or Ar) at low temperature (-20°C).

Applications in Drug Development & Advanced Synthesis

The utility of this compound as a masked synthon is powerfully demonstrated in the synthesis of complex, biologically active molecules.

Synthesis of Dabigatran Etexilate Intermediate

Dabigatran etexilate is an important oral anticoagulant (a direct thrombin inhibitor). A key intermediate in its synthesis is ethyl 3-(pyridin-2-ylamino)propanoate.[2] While this intermediate can be synthesized via a Michael addition of 2-aminopyridine to ethyl acrylate, an alternative conceptual pathway involves the reductive amination of ethyl 3-formylpropanoate with 2-aminopyridine. Generating the aldehyde in situ from its stable acetal precursor provides a reliable route to this crucial pharmaceutical building block.

Synthetic Pathway: Dabigatran Intermediate

Caption: Synthesis of a key Dabigatran intermediate.

Construction of Fused Heterocyclic Systems

As demonstrated in the work by Stanovnik and coworkers, the in situ generated formyl ester is a potent tool for [3+3] cycloannulation reactions. For example, the reaction of methyl 2-formyl-3-oxopropanoate (generated from its dimethoxy acetal precursor) with enaminones provides a rapid and efficient entry into functionalized tetrahydroquinolinone cores. These scaffolds are prevalent in medicinal chemistry and natural products.

| Reactant 1 (from Acetal) | Reactant 2 | Product Class | Significance |

| Ethyl 3-Formylpropanoate | Amines (e.g., 2-aminopyridine) | β-Amino Esters | Pharmaceutical Intermediates[2][3] |

| Ethyl 3-Formylpropanoate | Enaminones | Dihydropyridines, Quinolines | Bioactive Heterocycles |

| Ethyl 3-Formylpropanoate | Ureas/Thioureas | Pyrimidines | Nucleobase Analogs |

| Ethyl 3-Formylpropanoate | Active Methylene Compounds | Substituted Acrylates | Versatile Building Blocks |

Troubleshooting and Key Considerations

-

Incomplete Hydrolysis: If monitoring indicates incomplete reaction, add more acid catalyst or increase the stirring time. Gentle warming (to ~30-40°C) can also accelerate the reaction, but must be balanced against the product's stability.

-

Low Yields After Work-up: The primary cause of low yield is often the instability of the aldehyde product. Ensure all work-up steps are performed promptly and at low temperatures. Avoid concentrating the product to a neat oil if possible; keeping it in solution is preferable.

-

Side Reactions: The aldehyde can undergo self-condensation (an aldol reaction). This is minimized by using the product immediately after it is formed and by ensuring complete neutralization of the acid catalyst before any concentration or heating.

Conclusion

This compound is a commercially available, stable, and highly effective masked precursor for ethyl 3-formylpropanoate. Its use allows chemists to reliably access the synthetic potential of this valuable but unstable bifunctional intermediate. The protocols and applications detailed herein demonstrate its utility in constructing complex molecular frameworks, particularly in the synthesis of heterocyclic systems relevant to the pharmaceutical industry. By understanding the principles of its deprotection and handling, researchers can confidently incorporate this versatile building block into their synthetic strategies, streamlining pathways to high-value target molecules.

References

- Process for the Synthesis of Dabigatran and Its Intermediates.

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Der Pharma Chemica. [Link]

-

Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

SYNTHESIS OF DABIGATRAN. European Patent Office (EP 2978750 B1). [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

-

Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. [Link]

Sources

Application Note: High-Efficiency Synthesis of N-Heteroaryl-3,3-dimethoxypropanamides

Executive Summary

This application note details the strategic synthesis of N-heteroaryl-3,3-dimethoxypropanamides using ethyl 3,3-dimethoxypropanoate (EDP) as a C3 synthon. These amides are critical "masked aldehyde" intermediates for the synthesis of fused nitrogen scaffolds, including 1,8-naphthyridines and pyrido[1,2-a]pyrimidin-4-ones .

Direct amidation of EDP with heteroaryl amines (e.g., 2-aminopyridine, aminopyrazoles) is synthetically challenging due to the low nucleophilicity of the amine and the acid-sensitivity of the dimethyl acetal moiety. This guide presents three validated protocols, prioritizing the Trimethylaluminum (AlMe₃) mediated pathway as the "Gold Standard" for reliability, while offering base-mediated and thermal alternatives for specific scale-up scenarios.

Strategic Analysis & Method Selection

The transformation requires reacting an electron-deficient ester with a poor nucleophile. Standard thermal amidation often fails or results in acetal degradation. The choice of method depends on the pKa of the heteroaryl amine and the tolerance for pyrophoric reagents.

Method Comparison Table

| Feature | Method A: AlMe₃ / DABAL-Me₃ | Method B: LiHMDS (Base) | Method C: Thermal/Acid |

| Mechanism | Lewis-Acid Activation (Al-Amide) | Deprotonation (Amide Anion) | Proton Transfer / Thermal |

| Substrate Scope | Excellent (Works with very weak nucleophiles) | Good (Sensitive to enolizable protons) | Limited (Requires robust substrates) |

| Acetal Stability | High (Neutral/Mild conditions) | High (Basic conditions) | Moderate (Risk of hydrolysis) |

| Scalability | Moderate (Quench is exothermic) | High | High (Industrial preferred) |

| Safety Profile | Low (Pyrophoric/Gas evolution) | Moderate (Moisture sensitive) | High |

Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting the optimal amidation protocol based on amine nucleophilicity and operational constraints.

Detailed Experimental Protocols

Protocol A: Trimethylaluminum (AlMe₃) Mediated Amidation (The Gold Standard)

Rationale: AlMe₃ reacts with the amine to form a dimethylaluminum amide species (

Safety Warning: Trimethylaluminum is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere. DABAL-Me₃ is a solid, air-stable alternative adduct of AlMe₃ and DABCO that can be used if handling neat AlMe₃ is prohibited [3].

Reagents:

-

Heteroaryl amine (1.0 equiv)[1]

-

This compound (1.1 equiv)

-

Trimethylaluminum (2.0 M in Toluene) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Toluene or DCM.

Step-by-Step Procedure:

-

Complex Formation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon/Nitrogen.

-

Add the heteroaryl amine (e.g., 2-aminopyridine, 10 mmol) and anhydrous Toluene (50 mL).

-

Cool the solution to 0 °C.

-

Slowly add AlMe₃ (2.0 M in toluene, 6.0 mL, 12 mmol) dropwise. Methane gas evolution will occur. Vent the flask via a needle to a bubbler.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes to ensure complete formation of the aluminum-amide complex.

-

-

Coupling:

-

Add this compound (EDP) (1.78 g, 11 mmol) slowly to the reaction mixture.

-

Heat the reaction to reflux (110 °C) for 2–5 hours. Monitor by TLC or LCMS. The conversion is usually quantitative.

-

-

Quenching (Critical Step):

-

Cool the mixture to 0 °C.

-

Carefully quench by dropwise addition of saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) . This breaks down the aluminum emulsion.

-

Note: Initial addition will cause vigorous bubbling.

-

Dilute with Ethyl Acetate and stir vigorously for 1 hour until two clear layers form.

-

-

Isolation:

Protocol B: LiHMDS Mediated Direct Amidation

Rationale: For labs avoiding organoaluminum reagents, Lithium Hexamethyldisilazide (LiHMDS) generates the amide anion, which attacks the ester. This method is faster but can suffer from side reactions if the ester has highly acidic alpha-protons (though EDP is relatively robust).

Step-by-Step Procedure:

-

Dissolve the heteroaryl amine (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

-

Cool to -78 °C .

-

Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 mins at -78 °C.

-

Add this compound (1.1 equiv) dropwise.

-

Allow the reaction to warm to 0 °C over 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Mechanistic Insight & Troubleshooting

The AlMe₃ Mechanism (Visualized)

Understanding the "Push-Pull" mechanism of the Aluminum species is vital for troubleshooting low yields.

Figure 2: The thermodynamic drive of methane evolution and the kinetic advantage of the aluminum chelate enable the reaction with poor nucleophiles.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete formation of Al-Amide complex. | Increase time at Step 1 (gas evolution must cease). Ensure anhydrous conditions. |

| Acetal Hydrolysis | Acidic workup or wet silica gel. | Use Rochelle's salt for quench. Add 1% Et₃N to chromatography solvent. |

| Emulsion during workup | Aluminum hydroxides forming gel. | Mandatory: Use Rochelle's salt and stir for >1 hour. Do not use simple water/bicarb quench. |

| Starting Material Recovery | Steric hindrance of amine. | Switch to DABAL-Me₃ and use microwave heating (120 °C, 20 min) [3]. |

Application: Synthesis of 1,8-Naphthyridines[4][5][6][7]

The primary utility of N-heteroaryl-3,3-dimethoxypropanamides is the subsequent cyclization. Depending on the conditions, two distinct pathways exist [4, 5]:

-

Pomeranz-Fritsch Type Cyclization:

-

Reagent: Polyphosphoric Acid (PPA) or H₂SO₄.

-

Outcome: Cyclization onto the heteroaryl ring carbon (C3 of pyridine).

-

Product: 1,8-Naphthyridin-2(1H)-one .

-

Note: The acetal hydrolyzes to the aldehyde in situ, which then performs an electrophilic aromatic substitution on the ring.

-

-

Morgan-Walls Type Cyclization:

-

Reagent: POCl₃.

-

Outcome: Cyclization onto the Ring Nitrogen.

-

Product: 4H-Pyrido[1,2-a]pyrimidin-4-one .

-

References

-

AlMe3-Promoted Formation of Amides

-

Direct Amidation of Esters with Nitroarenes (Reductive Amid

- Source: Nature Communic

- Context: Compares AlMe3 vs Base mediated methods, highlighting AlMe3 utility for sensitive substr

-

Link:[Link]

-

Amide Bond Formation Using an Air-Stable Source of AlMe3 (DABAL-Me3).

-

Synthesis of fused deriv

- Source: Journal of the Chemical Society C (1971 / Reviewed 2025).

- Context: Historical and mechanistic basis for cyclizing these specific amides into naphthyridines.

-

Link:[Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. sci-hub.fr [sci-hub.fr]

- 5. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection for Ethyl 3,3-Dimethoxypropanoate Alkylation

Executive Summary

The alkylation of Ethyl 3,3-dimethoxypropanoate (EDP) presents a specific chemoselectivity challenge: the competition between

This guide provides a validated protocol to maximize alkylation yields. We recommend Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) under cryogenic kinetic control to suppress elimination. Polar aprotic solvents like DMF, while accelerating substitution, disproportionately favor elimination and self-condensation for this specific substrate.

Chemical Context & Mechanistic Challenges[1]

The Substrate

This compound is a masked form of ethyl formylacetate. It possesses an acidic

The Competition: Alkylation vs. Elimination

Upon deprotonation, the resulting enolate (Intermediate B ) faces a bifurcation:

-

Path 1 (Alkylation): Nucleophilic attack on the alkyl halide (

). -

Path 2 (Elimination): Ejection of a methoxide ion to form the conjugated ester (C ).

The activation energy for elimination is generally higher than for alkylation but becomes accessible at elevated temperatures or in solvents that strongly solvate the cation (leaving the enolate "naked" and highly basic).

Visualization: Reaction Pathways

Figure 1: Mechanistic bifurcation between alkylation and E1cB elimination. Kinetic control is required to favor Path 1.

Solvent Selection Guide

Recommended Solvents (Kinetic Control)

For this specific substrate, ethereal solvents are superior because they coordinate lithium cations (when using LDA/LiHMDS), stabilizing the enolate aggregates and preventing the "naked" anion behavior that triggers elimination.

| Solvent | Role | Pros | Cons | Recommendation |

| THF | Primary | Excellent solubility; stabilizes Li-enolates; low freezing point for cryogenic work. | Peroxide formation; difficult to dry completely. | Standard |

| 2-MeTHF | Green Alt. | Higher boiling point; lower water miscibility (easier workup); bio-derived. | Higher cost; slightly different solubility profile. | Preferred (Green) |

| CPME | Green Alt. | Low peroxide formation; stable to strong bases. | High viscosity at -78°C. | Alternative |

Solvents to Avoid (Thermodynamic Risks)

Polar aprotic solvents (DMF, DMSO, NMP) are NOT recommended for mono-alkylation of this substrate.

-

Reasoning: These solvents solvate cations (

) extremely well, leaving the enolate highly reactive. While this increases

Detailed Experimental Protocols

Method A: Cryogenic Kinetic Alkylation (Gold Standard)

Target: Mono-alkylation with primary alkyl halides.

Reagents:

-

This compound (1.0 equiv)[1]

-

LDA (Lithium Diisopropylamide) (1.05 equiv)

-

Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

-

Solvent: Anhydrous THF or 2-MeTHF

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (

concentration relative to substrate). -

Base Generation: Cool THF to

(dry ice/acetone). Add LDA solution dropwise. -

Deprotonation: Add this compound dropwise over 15 minutes.

-

Critical Step: Stir at

for 45 minutes. Do not warm. Warming promotes

-

-

Alkylation: Add the Alkyl Halide (neat or in minimal THF) dropwise.

-

Note: If using HMPA or DMPU as a co-solvent to boost reactivity, add it after deprotonation and only if absolutely necessary (max 10% v/v).

-

-

Reaction: Stir at

for 2 hours, then allow to warm slowly to -

Quench: Quench with saturated aqueous

at-

Caution: Avoid acidic aqueous workups (e.g., 1M HCl) which will hydrolyze the acetal to the aldehyde.

-

-

Workup: Extract with

or EtOAc. Wash with brine, dry over

Method B: Phase Transfer Catalysis (For Activated Electrophiles)

Target: Alkylation with highly reactive electrophiles (Allyl/Benzyl halides) without cryogenic conditions.

Reagents:

- (anhydrous, 3.0 equiv)[2]

-

TBAB (Tetrabutylammonium bromide) (10 mol%)

-

Solvent: Toluene (or DCM)

Protocol:

-

Suspend

, TBAB, and the substrate in Toluene. -

Add the electrophile.[3]

-

Stir at Room Temperature (25°C). Do not heat.

-

Monitor by TLC.[4] This method avoids the strong bases that trigger elimination but is only effective for reactive electrophiles.

Troubleshooting & Critical Parameters

Decision Tree for Optimization

Figure 2: Troubleshooting logic for maximizing yield and selectivity.

Common Pitfalls

-

Acetal Hydrolysis: The acetal is acid-sensitive. Ensure all glassware is base-washed or neutral. Do not use silica gel for purification if it is acidic; neutralize silica with 1%

in the eluent. -

Water Content: Moisture kills LDA, leading to unreacted starting material and potential Claisen condensation during workup. Use Karl-Fischer titration to ensure solvent water content is

.

References

-

Organic Syntheses Procedure (Ethyl 3,3-diethoxypropanoate): Effenberger, F.; Maier, R.; Schönwäler, K. H.; Ziegler, T. "Synthesis of Ethyl 3,3-Diethoxypropanoate".[5] Organic Syntheses, Coll.[5] Vol. 8, p.265 (1993).

-

Enolate Alkylation Fundamentals: "Alkylation of Enolates". Chemistry LibreTexts.

-

Claisen Condensation of Beta-Acetal Esters: BenchChem Protocols, "Procedure details for Ethyl 3,3-diethoxypropionate reaction with Ethyl Formate".

-

Green Solvent Selection: "Greener Solvents: Bio-based Alternatives". Sigma-Aldrich Technical Notes.

Sources

Troubleshooting & Optimization

preventing transesterification of ethyl 3,3-dimethoxypropanoate in methanol

Technical Support Center: Stability Protocols for Ethyl 3,3-Dimethoxypropanoate

Ticket ID: #T-EST-003 Subject: Prevention of Transesterification in Methanolic Media Priority: High (Yield/Purity Critical) Status: Resolved Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic thermodynamic inevitability: Solvolysis . When this compound is dissolved in Methanol (MeOH), the vast molar excess of the solvent drives the equilibrium toward the Methyl ester. This process is catalyzed by both acids and bases.

Because your substrate contains an acid-sensitive acetal (the 3,3-dimethoxy group), you cannot simply acidify the solution to stop base-catalyzed exchange without risking acetal hydrolysis. This guide provides the operational protocols to stabilize your material.

Module 1: The Mechanism (The Silent Yield Killer)

To solve the problem, we must first visualize the enemy. Transesterification is not a "side reaction" in this context; it is the thermodynamically preferred state.

The Pathway:

-

Initiation: Trace base (alkoxide) or acid activates the carbonyl.

-

Attack: Methanol (nucleophile) attacks the carbonyl carbon.

-

Collapse: The tetrahedral intermediate collapses. Because MeOH is the solvent (concentration ~24 M), the probability of expelling Ethanol (leaving group) is statistically overwhelming compared to expelling Methanol.

Figure 1: The kinetic pathway of transesterification. Note that while the reaction is reversible, the solvent quantity drives it to the right.

Module 2: Diagnostic & Troubleshooting

Before applying a fix, confirm the issue is transesterification and not acetal hydrolysis.

| Observation | Diagnosis | Root Cause |

| NMR: Ethyl quartet (4.1 ppm) disappears; Methyl singlet (3.7 ppm) grows. | Transesterification | Base/Acid catalysis in MeOH. |

| NMR: Acetal peak (doublet/triplet) vanishes; Aldehyde signal appears (~9.7 ppm). | Acetal Hydrolysis | Acidic conditions . pH < 4. |

| LCMS: Mass shift M-14 (Loss of CH2). | Transesterification | Exchange of Et (29) for Me (15). |

Module 3: Prevention Protocols

Protocol A: The Solvent Swap (Gold Standard)

If your downstream chemistry allows, eliminate the driving force.

-

Action: Substitute Methanol with Ethanol (EtOH) .

-

Why: In Ethanol, transesterification still occurs, but the "impurity" generated is identical to your starting material (Ethyl replaces Ethyl).

-

Validation: Run a solvent screen. If solubility is an issue in pure EtOH, use an EtOH/THF mixture.

Protocol B: The "Neutral Lock" (When MeOH is Mandatory)

If you must use MeOH (e.g., for a specific reduction or chromatography), you must strictly control the catalytic species.

Step-by-Step:

-

Glassware Prep: Base-washed glassware is a common culprit. Rinse all flasks with dilute acid, then water, then oven dry. Residual NaOH on glass is sufficient to catalyze this reaction.

-

pH Check: Measure the pH of your Methanol. "Neutral" MeOH can become acidic over time (formic acid formation).

-

Buffering:

-

Add a weak buffer system if possible.

-